

# Denifanstat in Oncology: Application Notes and Protocols for Clinical Trial Endpoint Assessment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial endpoints and associated protocols for the investigational drug **denifanstat** in the context of oncology. **Denifanstat** is an orally bioavailable, selective inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in various cancers and crucial for tumor cell proliferation and survival. [1][2][3] By targeting FASN, **denifanstat** disrupts the production of palmitate, a key fatty acid, thereby inducing apoptosis and inhibiting the growth of cancer cells.[2][3]

## **Mechanism of Action in Oncology**

Denifanstat's primary mechanism of action is the inhibition of FASN. In normal cells, FASN activity is generally low, with cells relying on circulating lipids. However, many cancer types, including breast, prostate, and others, exhibit upregulated FASN activity to meet the high metabolic demands of rapid cell division and membrane synthesis.[3][4] Inhibition of FASN by denifanstat leads to a depletion of downstream lipid products, which are essential for membrane formation, energy storage, and signaling molecule synthesis. This disruption of lipid metabolism in cancer cells results in cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor growth.[3]

#### **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of denifanstat in cancer cells.



#### **Preclinical and Clinical Development in Oncology**

**Denifanstat** has been evaluated in preclinical models and early-phase clinical trials for various solid tumors. A Phase 1 study in patients with advanced, heavily pretreated solid tumors demonstrated clinical activity in certain patient populations.[5] Furthermore, a Phase 2 clinical trial investigated **denifanstat** (also known as TVB-2640) in combination with bevacizumab for patients with recurrent high-grade astrocytoma.[6]

### **Clinical Trial Endpoints in Oncology**

The following tables summarize the key clinical trial endpoints for **denifanstat** in oncology, based on available data from completed studies.

Table 1: Phase 2 Study of Denifanstat with Bevacizumab

in Recurrent High-Grade Astrocytoma

| <b>Endpoint Type</b> | Endpoint Name                                      | Definition                                                                | Results                                                                                                                                           |
|----------------------|----------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary              | Progression-Free<br>Survival at 6 months<br>(PFS6) | Percentage of patients alive and without disease progression at 6 months. | 31.4%[6]                                                                                                                                          |
| Secondary            | Overall Response<br>Rate (ORR)                     | Proportion of patients with a complete or partial response to treatment.  | 56% (17% Complete<br>Response, 39%<br>Partial Response)[6]                                                                                        |
| Secondary            | Overall Survival at 6 months (OS6)                 | Percentage of patients alive at 6 months.                                 | 68%[6]                                                                                                                                            |
| Safety               | Adverse Events (AEs)                               | Incidence, nature, and severity of treatment-related adverse events.      | Most frequent AEs were palmar-plantar erythrodysesthesia, hypertension, mucositis, dry eye, fatigue, and skin infection (mostly Grade 1 or 2).[6] |



#### **Experimental Protocols**

Detailed protocols are essential for the accurate and reproducible assessment of clinical trial endpoints. The following sections outline the methodologies for key experiments cited in **denifanstat** oncology trials.

## Protocol 1: Assessment of Progression-Free Survival (PFS) and Overall Response Rate (ORR) in Solid Tumors

- 1. Patient Population:
- · Patients with histologically confirmed recurrent high-grade astrocytoma.
- Measurable disease as per Response Assessment in Neuro-Oncology (RANO) criteria.
- Adequate organ function (hematological, renal, and hepatic).
- 2. Treatment Regimen:
- Denifanstat administered orally at a specified dose and schedule.
- Bevacizumab administered intravenously at a standard dose and schedule.
- Treatment continued until disease progression or unacceptable toxicity.[6]
- 3. Tumor Assessment:
- Baseline tumor assessments, including brain MRI, performed within 28 days prior to starting treatment.
- Follow-up tumor assessments performed every 8 weeks.
- Tumor response and progression evaluated by an independent radiology review committee using RANO criteria.
- 4. Data Analysis:



- PFS is defined as the time from the start of treatment to the first documentation of disease progression or death from any cause.
- ORR is the sum of complete responses (CR) and partial responses (PR).
- PFS and OS curves are generated using the Kaplan-Meier method.

#### **Experimental Workflow for a Phase 2 Oncology Trial**





Click to download full resolution via product page

Caption: A generalized experimental workflow for a Phase 2 oncology clinical trial.



#### **Future Directions in Oncology**

While much of the recent focus for **denifanstat** has shifted to metabolic diseases like MASH, its mechanism of action remains highly relevant for oncology.[5][7][8][9] The favorable safety profile and signals of efficacy in early trials suggest that further investigation of **denifanstat**, both as a monotherapy and in combination with other anticancer agents, is warranted in various cancer types where FASN is overexpressed. Future studies may explore rational combinations with chemotherapy, targeted therapies, or immunotherapies to enhance antitumor activity and overcome resistance mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Denifanstat | C27H29N5O | CID 66548316 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is Denifanstat used for? [synapse.patsnap.com]
- 5. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]
- 6. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sagimet Biosciences Completes FDA Phase 2 Meeting for Denifanstat; Phase 3 to Start by End of 2024 [synapse.patsnap.com]
- 8. Sagimet's Denifanstat Advances to Phase 3 for MASH Following FDA Interactions [trial.medpath.com]
- 9. Sagimet's denifanstat enters Phase III trials for MASH treatment [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Denifanstat in Oncology: Application Notes and Protocols for Clinical Trial Endpoint Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611513#denifanstat-clinical-trial-endpoints-in-oncology]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com